5-Methyl-5-(2-methylphenyl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

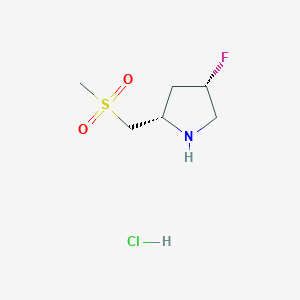

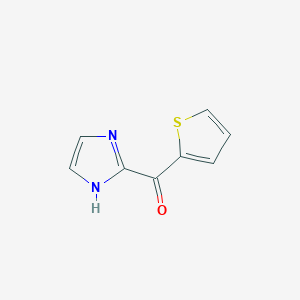

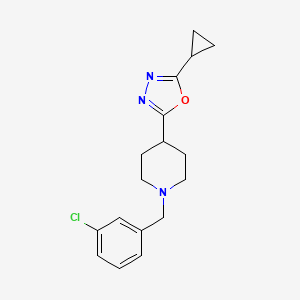

“5-Methyl-5-(2-methylphenyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C11H12N2O2 . It has a molecular weight of 204.23 .

Molecular Structure Analysis

The InChI code for “5-Methyl-5-(2-methylphenyl)imidazolidine-2,4-dione” is 1S/C11H12N2O2/c1-7-3-5-8(6-4-7)11(2)9(14)12-10(15)13-11/h3-6H,1-2H3,(H2,12,13,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound “5-Methyl-5-(2-methylphenyl)imidazolidine-2,4-dione” is a solid at room temperature . It has a molecular weight of 204.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Aplicaciones Científicas De Investigación

Medicinal Chemistry and Biological Activities

Imidazolidine-2,4-dione derivatives, such as hydantoin, are recognized for their versatility in medicinal chemistry, serving as a scaffold for the development of various pharmacologically active compounds. These derivatives exhibit a range of biological activities, including therapeutic and agrochemical applications. They are particularly significant in the synthesis of non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction, an efficient method for synthesizing hydantoin, highlights the compound's importance in creating novel therapeutic agents (Shaikh et al., 2023).

Pharmaceutical Applications

Imidazolidine-2,4-dione and its derivatives are explored for their pharmacological importance in treating various diseases. They have been used in the synthesis of ligands for PPARγ, showcasing their potential in treating metabolic disorders like Type 2 diabetes. This highlights the compound's role in developing antihyperglycemic agents through molecular pharmacology strategies (Rami & Smith, 2000).

Corrosion Inhibition

Apart from medicinal applications, imidazolidine-2,4-dione derivatives, specifically imidazoline and its derivatives, are recognized for their effectiveness as corrosion inhibitors. These compounds are preferred in industries for their environmental friendliness, low cost, and low toxicity. Their unique chemical structure enables strong adsorption onto metal surfaces, providing protective hydrophobic films and enhancing corrosion resistance (Sriplai & Sombatmankhong, 2023).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on “5-Methyl-5-(2-methylphenyl)imidazolidine-2,4-dione” and related compounds could involve further exploration of their inhibitory potential on various biological pathways . This could lead to the development of novel inhibitors with improved therapeutic properties .

Propiedades

IUPAC Name |

5-methyl-5-(2-methylphenyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-5-3-4-6-8(7)11(2)9(14)12-10(15)13-11/h3-6H,1-2H3,(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQYMAJQGFCFJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(C(=O)NC(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-chlorophenyl)-1,3-thiazol-2-amine](/img/structure/B2649044.png)

![Methyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2649045.png)

![N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline](/img/structure/B2649052.png)